4-Chloro-2,5-difluorobenzamide
Description
4-Chloro-2,5-difluorobenzamide (CAS: N/A; Molecular Formula: C₇H₃ClF₂NO) is a halogenated benzamide derivative featuring a chloro substituent at the 4-position and fluorine atoms at the 2- and 5-positions on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex amides and pharmacologically active molecules. Its molecular weight, deduced from LC-MS data, is approximately 350.7 g/mol (M+1 = 351) . The compound is synthesized via amidation of 4-chloro-2,5-difluorobenzoic acid with amines under optimized conditions, often yielding crystalline solids after purification with ethyl acetate/hexane gradients .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFQWHIIHECLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluorobenzamide typically involves a multi-step reaction starting from 4-chloro-2,5-difluorobenzoic acid. The process includes the following steps :
Conversion to Acid Chloride: The 4-chloro-2,5-difluorobenzoic acid is treated with thionyl chloride (SOCl2) in the presence of N,N-dimethylformamide (DMF) at 80°C to form the corresponding acid chloride.
Formation of Benzamide: The acid chloride is then reacted with ammonium hydroxide (NH4OH) in chloroform at 5°C to yield 4-Chloro-2,5-difluorobenzamide.
Industrial Production Methods
Industrial production methods for 4-Chloro-2,5-difluorobenzamide are similar to laboratory synthesis but are optimized for larger scales. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 4-Chloro-2,5-difluorobenzamide with different functional groups .
Scientific Research Applications
4-Chloro-2,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Analytical Chemistry: It serves as a reference standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional attributes of 4-chloro-2,5-difluorobenzamide are best understood through comparison with analogous halogenated benzamides and related derivatives. Below is a detailed analysis:
Key Findings:
Halogen Diversity: The combination of chloro and fluoro groups in 4-chloro-2,5-difluorobenzamide enhances its electron-withdrawing capacity compared to mono-halogenated analogs like 4-fluorobenzamide. This property facilitates nucleophilic substitution reactions, making it valuable in synthesizing aryl amides .
However, this configuration improves crystallinity, as observed in its synthesis with trifluoromethylphenyl amines .
Comparative Bioactivity: Unlike 2C-B, a phenethylamine with hallucinogenic properties, 4-chloro-2,5-difluorobenzamide lacks psychoactive motifs (e.g., free amine groups), limiting its direct pharmacological use but broadening its utility as a synthetic building block .
Biological Activity
4-Chloro-2,5-difluorobenzamide (CDBA) is a halogenated organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and biological properties. This article reviews the biological activity of CDBA, focusing on its mechanism of action, applications in agriculture and pharmacology, and relevant case studies.
- Molecular Formula : C₇H₄ClF₂NO
- Molecular Weight : 191.56 g/mol
- Structure : Characterized by a benzamide core with chlorine and fluorine substituents, enhancing its reactivity and biological activity.
CDBA exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : CDBA has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can occur through competitive binding at the active site or allosteric sites, affecting enzyme function and downstream signaling pathways.
- Insect Growth Regulation : As an insect growth regulator (IGR), CDBA disrupts chitin synthesis in insects. This action interferes with their growth and development, making it effective against various agricultural pests.
- Receptor Modulation : The compound may also interact with various receptors, acting as either an agonist or antagonist, thereby modulating receptor activity and influencing biological responses.
Biological Activity Overview
Case Studies
-
Insect Growth Regulation :
- A study demonstrated that CDBA effectively reduced the population of common agricultural pests by inhibiting their growth through chitin synthesis disruption. The application of CDBA in field trials showed a significant decrease in pest populations compared to untreated controls.
-
Enzyme Interaction Studies :
- Research indicated that CDBA inhibits CYP1A2, a critical enzyme involved in drug metabolism. This finding suggests potential implications for pharmacokinetics when co-administered with other drugs that are substrates for this enzyme.
- Antibacterial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
